molecular formula C27H35NO2 B13844139 4-Methoxy Fenretinide-d4

4-Methoxy Fenretinide-d4

Cat. No.: B13844139
M. Wt: 409.6 g/mol
InChI Key: DBQHWMPFMCOGIW-NDPFRIDVSA-N
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Description

4-Methoxy Fenretinide-d4 is a deuterated analogue of 4-Methoxy Fenretinide, a synthetic retinoid derivative. This compound is primarily used in scientific research to study metabolic pathways and mechanisms of action due to its stable isotope labeling. The molecular formula of this compound is C27H31D4NO2, and it has a molecular weight of 409.61 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy Fenretinide-d4 involves the incorporation of deuterium atoms into the structure of 4-Methoxy Fenretinide. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. This includes the use of high-purity deuterated reagents and advanced analytical techniques to monitor the incorporation of deuterium.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy Fenretinide-d4 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

4-Methoxy Fenretinide-d4 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methoxy Fenretinide-d4 involves its interaction with retinoid receptors and other molecular targets. It inhibits the growth of cancer cells through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms. This includes the induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression. The compound selectively accumulates in certain tissues, such as breast tissue, enhancing its therapeutic potential .

Comparison with Similar Compounds

4-Methoxy Fenretinide-d4 is compared with other similar compounds, such as:

The uniqueness of this compound lies in its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies, providing valuable insights into its mechanisms of action and therapeutic potential.

Properties

Molecular Formula

C27H35NO2

Molecular Weight

409.6 g/mol

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-N-(2,3,5,6-tetradeuterio-4-methoxyphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide

InChI

InChI=1S/C27H35NO2/c1-20(12-17-25-22(3)11-8-18-27(25,4)5)9-7-10-21(2)19-26(29)28-23-13-15-24(30-6)16-14-23/h7,9-10,12-17,19H,8,11,18H2,1-6H3,(H,28,29)/b10-7+,17-12+,20-9+,21-19+/i13D,14D,15D,16D

InChI Key

DBQHWMPFMCOGIW-NDPFRIDVSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)[2H])[2H])OC)[2H]

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC)C)C

Origin of Product

United States

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